1-(3-Ethoxycarbonylphenyl)-2-thiourea is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 . It is used in scientific research for its unique properties.
The molecular structure of 1-(3-Ethoxycarbonylphenyl)-2-thiourea can be represented by the SMILES string CCOC(=O)c1cccc(NC(N)=S)c1
. This indicates that the molecule consists of an ethoxy carbonyl group (CCOC=O) attached to a phenyl ring, which is further connected to a thiourea group (NC(N)=S).
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6